molecular formula C26H30O5 B10754259 7-Desacetoxy-6,7-dehydrogedunin

7-Desacetoxy-6,7-dehydrogedunin

Cat. No.: B10754259
M. Wt: 422.5 g/mol
InChI Key: ZXHLDNILIVGKPC-DLYRPXDVSA-N
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Description

Overview of Limonoid Natural Products in Chemical Biology Research

Limonoids are a class of chemically diverse and highly oxygenated tetranortriterpenoids predominantly found in plant families such as Meliaceae and Rutaceae. numberanalytics.comchemrxiv.org These natural products have garnered substantial attention in chemical biology due to their wide array of biological activities. numberanalytics.comchemrxiv.org Historically, the study of limonoids began with the isolation of limonin (B1675406), the compound responsible for the bitter taste in citrus fruits. numberanalytics.com Since then, researchers have identified nearly 2500 limonoids with over 35 unique carbon frameworks. chemrxiv.org

The structural complexity of limonoids, which often includes a characteristic 4,4,8-trimethyl-17-furanyl steroidal skeleton, has made them fascinating subjects for research. chemrxiv.org They are classified into various subgroups based on their skeletal structure and functional groups. numberanalytics.comchemrxiv.org In plants, limonoids are thought to play a role in defense mechanisms against insects and pathogens. numberanalytics.com

From a chemical biology perspective, limonoids serve as valuable molecular probes to investigate various biological pathways. Their diverse biological activities include anticancer, anti-inflammatory, antiviral, antimicrobial, and insecticidal properties. chemrxiv.org For instance, azadirachtin (B1665905), a well-known limonoid, is widely used for its potent insecticidal properties. numberanalytics.comchemrxiv.org The broad spectrum of activity has spurred extensive research into their potential as lead compounds for drug discovery. chemrxiv.org

Significance of 7-Desacetoxy-6,7-dehydrogedunin as a Bioactive Compound

This compound, also referred to as 7DG, is a specific limonoid that has emerged as a compound of significant interest in scientific research. ontosight.ainih.gov It is a derivative of gedunin (B191287), another bioactive limonoid isolated from the neem tree (Azadirachta indica). ontosight.ai The chemical structure of this compound is complex, featuring a pentacyclic framework with a furan (B31954) ring. ontosight.ai

The importance of this compound stems from its demonstrated biological activities, which have been the subject of various studies. Research has highlighted its potential in several therapeutic areas. For instance, it has been identified as an inhibitor of protein kinase R (PKR), a key protein involved in cellular stress responses. nih.govmedchemexpress.com This inhibitory action allows 7DG to protect macrophages from a type of inflammatory cell death known as pyroptosis. nih.govmedchemexpress.com

Furthermore, recent high-throughput screening studies have unveiled its role in regulating skin pigmentation. This compound was found to suppress melanogenesis, the process of melanin (B1238610) production, by inhibiting the ATP-P2X7 signaling pathway. researchgate.netnih.gov This discovery suggests its potential as a skin-whitening agent. researchgate.netnih.gov Like other gedunin derivatives, it is also being investigated for its potential anti-inflammatory and anticancer properties. ontosight.ai

Table 1: Chemical and Physical Properties of this compound

Property Value Source
Molecular Formula C26H30O5 nih.gov
Molecular Weight 422.5 g/mol nih.gov
IUPAC Name (1R,2S,4S,7S,8S,11R,12R,17R)-7-(furan-3-yl)-1,8,12,16,16-pentamethyl-3,6-dioxapentacyclo[9.8.0.0²,⁴.0²,⁸.0¹²,¹⁷]nonadeca-13,18-diene-5,15-dione ontosight.ai
CAS Number 26927-01-5 ontosight.ai

| Synonyms | 7DG, CHEMBL3138690 | ontosight.ainih.gov |

Table 2: Research Findings on the Bioactivity of this compound

Biological Activity Key Findings References
Inhibition of Pyroptosis Protects macrophages from lethal toxin-induced pyroptosis by acting as a protein kinase R (PKR) inhibitor. nih.govmedchemexpress.com
Anti-melanogenic Effect Suppresses melanogenesis by inhibiting the ATP-P2X7 signaling pathway; identified as a potential skin whitening material. researchgate.netnih.gov
Anti-inflammatory Potential As a derivative of gedunin, it is suggested to possess anti-inflammatory properties. ontosight.ai
Anticancer Potential Gedunin and its derivatives have shown capabilities to inhibit cancer cell growth and induce apoptosis. ontosight.ai

| Antiviral Potential | Some research indicates that gedunin derivatives may have antiviral effects. | ontosight.ai |

Table 3: Compound Names Mentioned

Compound Name
This compound
Gedunin
Limonin

Properties

Molecular Formula

C26H30O5

Molecular Weight

422.5 g/mol

IUPAC Name

(1R,7S,8S,12R)-7-(furan-3-yl)-1,8,12,16,16-pentamethyl-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadeca-13,18-diene-5,15-dione

InChI

InChI=1S/C26H30O5/c1-22(2)16-6-11-24(4)17(23(16,3)10-8-18(22)27)7-12-25(5)19(15-9-13-29-14-15)30-21(28)20-26(24,25)31-20/h6,8-11,13-14,16-17,19-20H,7,12H2,1-5H3/t16?,17?,19-,20?,23-,24+,25-,26?/m0/s1

InChI Key

ZXHLDNILIVGKPC-DLYRPXDVSA-N

Isomeric SMILES

C[C@@]12CCC3[C@]4(C=CC(=O)C(C4C=C[C@]3(C15C(O5)C(=O)O[C@H]2C6=COC=C6)C)(C)C)C

Canonical SMILES

CC1(C2C=CC3(C(C2(C=CC1=O)C)CCC4(C35C(O5)C(=O)OC4C6=COC=C6)C)C)C

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of 7 Desacetoxy 6,7 Dehydrogedunin

Identification from Botanical Sources

7-Desacetoxy-6,7-dehydrogedunin has been identified in association with plant species belonging to the Meliaceae family, a group of plants well-documented for their production of structurally diverse and biologically active limonoids. researchgate.net

Association with Azadirachta indica (Neem Tree) and Related Species

This compound is recognized as a derivative of gedunin (B191287), a prominent limonoid found in the neem tree (Azadirachta indica). ontosight.ai The neem tree is a rich natural source of a wide array of basic limonoids, with over 50 such compounds having been reported from this plant. ontosight.ai While gedunin itself is readily isolated from various parts of the neem tree, this compound is identified as a related compound.

Research has focused on the isolation and characterization of numerous limonoids from A. indica, including gedunin, azadirone, epoxyazadiradione, and nimbin. researchgate.net The isolation of these compounds has provided a foundational understanding of the chemical diversity within this species, which includes derivatives like this compound.

Table 1: Selected Limonoids Isolated from Azadirachta indica

Compound NamePlant Part
GeduninOil
AzadironeOil
EpoxyazadiradioneOil
NimbinOil
MahmoodinOil
NaheedinFruits

This table highlights some of the key limonoids isolated from the neem tree, providing context for the family of compounds to which this compound belongs.

Isolation from Trichilia prieuriana

The genus Trichilia, also a member of the Meliaceae family, is known for its production of a diverse range of limonoids. researchgate.net While direct isolation of this compound from Trichilia prieuriana is not extensively documented in primary isolation studies, its relevance to research on this species is established. In a 2023 study investigating the potential of limonoids from Trichilia prieuriana to act as liver X receptor (LXR) agonists, this compound was utilized as a reference compound. nih.gov This indicates its importance in comparative analyses of limonoids sourced from this plant.

Studies on Trichilia prieuriana have successfully isolated and identified several other limonoids, demonstrating the plant's capacity to synthesize a variety of these complex molecules. nih.govcabidigitallibrary.org

Table 2: Limonoids Identified in Studies of Trichilia prieuriana

Compound NamePart of PlantFinding
FlindissoneRoot WoodIsolated and identified as an LXR agonist. nih.gov
DeoxyflindissoneRoot WoodIsolated and identified. nih.gov
Picraquassin ERoot WoodIsolated and identified. nih.gov
PrieurianinRoot WoodIsolated and identified. nih.gov
This compoundNot ApplicableUsed as a reference standard in bioactivity assays. nih.gov

This interactive table summarizes key limonoids associated with Trichilia prieuriana, including the role of this compound in related research.

Advanced Isolation Techniques in Natural Product Chemistry

The isolation of specific limonoids like this compound from complex plant extracts necessitates the use of advanced chromatographic and spectroscopic techniques. The general workflow for isolating limonoids from botanical sources typically involves several key stages.

Initially, the plant material, such as the seeds, bark, or leaves, is dried and pulverized. This is followed by extraction with a sequence of organic solvents of increasing polarity, for instance, hexane, ethyl acetate (B1210297), and methanol. This process, known as solvent extraction, serves to separate compounds based on their solubility.

The resulting crude extracts are then subjected to various chromatographic techniques for further purification. Column chromatography, using silica (B1680970) gel or other stationary phases, is a fundamental step in separating the complex mixture into fractions. These fractions are often monitored using Thin Layer Chromatography (TLC).

For the fine purification of individual compounds, High-Performance Liquid Chromatography (HPLC) is frequently employed. This technique offers high resolution and is crucial for obtaining pure compounds. In recent years, Medium Pressure Liquid Chromatography (MPLC) has also been utilized for the preparative scale isolation of limonoids, offering a rapid and efficient method for obtaining larger quantities of pure substances. nih.gov

Once a pure compound is isolated, its chemical structure is elucidated using a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D (such as COSY, HMQC, and HMBC) experiments, provides detailed information about the carbon-hydrogen framework of the molecule. Mass Spectrometry (MS), particularly High-Resolution Mass Spectrometry (HRMS), is used to determine the precise molecular weight and elemental composition of the compound.

Biosynthesis and Metabolic Pathways of 7 Desacetoxy 6,7 Dehydrogedunin

Proposed Biosynthetic Routes to Limonoid Scaffolds

The journey to creating the complex structure of 7-Desacetoxy-6,7-dehydrogedunin begins with the universal precursors of all terpenoids. The biosynthesis of limonoids is understood to originate from the mevalonic acid (MVA) pathway, which provides the fundamental five-carbon isoprene (B109036) units: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govmdpi.com These units are sequentially condensed to form the 30-carbon acyclic precursor, squalene.

The key steps in the formation of the basic limonoid scaffold are as follows:

Cyclization of 2,3-Oxidosqualene: Squalene undergoes epoxidation to form 2,3-oxidosqualene. This crucial intermediate is then cyclized by oxidosqualene cyclases (OSCs) to produce a tetracyclic triterpene scaffold. nih.gov For limonoids, this is typically a protostane (B1240868) cation that rearranges to a tirucallane- or euphane-type skeleton. mdpi.com

Formation of Protolimonoids: The initial tetracyclic triterpene undergoes a series of oxidative modifications, including rearrangements and the loss of four carbon atoms from the side chain, to form a protolimonoid. mdpi.com This process also includes the characteristic formation of a furan (B31954) ring, a signature feature of most limonoids. mdpi.commdpi.com

Scaffold Rearrangement: The protolimonoid scaffold is then subjected to a variety of enzymatic modifications, including oxidations, reductions, and acetylations, which lead to the vast diversity of limonoid structures found in nature. mdpi.comacs.org These reactions are often catalyzed by cytochrome P450 monooxygenases (CYPs) and various transferases. acs.org

This sequence of events lays the groundwork for the biosynthesis of more complex limonoids like gedunin (B191287) and its derivatives.

Enzymatic Transformations Leading to the this compound Structure

While the precise enzymatic pathway leading to this compound has not been fully elucidated, its structure strongly suggests a biosynthetic relationship with the more extensively studied limonoid, gedunin. mdpi.comresearchgate.net Gedunin is a D-ring seco-limonoid that undergoes significant oxidative processing. mdpi.com The formation of this compound from a gedunin-type precursor would logically involve two key enzymatic steps:

Deacetylation at C-7: The "desacetoxy" part of the name implies the removal of an acetate (B1210297) group from the C-7 position of a gedunin precursor. This reaction is likely catalyzed by a carboxylesterase , an enzyme class known for its role in cleaving ester bonds. In limonoid biosynthesis, transient acetylation and subsequent deacetylation have been observed as a strategy to protect certain functional groups during the biosynthetic sequence. acs.org

Dehydrogenation at C-6 and C-7: The "dehydro" portion of the name indicates the formation of a double bond between carbons 6 and 7. This desaturation reaction is characteristic of cytochrome P450 monooxygenases (CYPs) . These enzymes are well-known for their ability to introduce double bonds into a wide variety of terpenoid and steroid skeletons through oxidative reactions. nih.gov

Therefore, a plausible biosynthetic hypothesis is the enzymatic conversion of a 7-acetoxygedunin derivative. A carboxylesterase would first hydrolyze the acetate group, followed by the action of a specific CYP450 enzyme to introduce the C-6-C-7 double bond. The exact order and interplay of these enzymatic steps remain a subject for future research.

Comparative Analysis with Related Limonoid Biosynthesis

The biosynthesis of limonoids shows interesting variations between different plant families, most notably the Meliaceae (mahogany family) and Rutaceae (citrus family). A comparative analysis reveals both conserved early steps and divergent late-stage modifications.

FeatureMeliaceae (e.g., Azadirachta indica)Rutaceae (e.g., Citrus species)
Key Intermediate Type Azadirone-typeNomilin-type
Ring A Structure Typically a six-membered ringOften undergoes cleavage to form a seven-membered A-ring lactone (seco-A ring)
Structural Diversity High, with many C-seco limonoids like azadirachtin (B1665905) and nimbin. nih.govPrimarily A,D-ring seco limonoids like limonin (B1675406) and obacunone (B191991).
Proposed Precursors Biosynthesis is thought to proceed via intermediates like azadirone.Nomilin is a key precursor to other citrus limonoids.

This table provides a simplified comparison of the major trends in limonoid biosynthesis between the Meliaceae and Rutaceae families.

This compound, being a gedunin derivative, belongs to the Meliaceae-type limonoids. Gedunin itself is found in several Meliaceae species, including the neem tree (Azadirachta indica). researchgate.net The biosynthetic pathways in Meliaceae are characterized by extensive oxidative modifications of an intact A-ring precursor, leading to a greater structural diversity compared to the more conserved pathways in Rutaceae that are dominated by A-ring cleavage. The formation of this compound exemplifies the intricate tailoring reactions that occur in the later stages of limonoid biosynthesis within the Meliaceae family.

Molecular Mechanisms of Action of 7 Desacetoxy 6,7 Dehydrogedunin in Biological Systems

Protein Kinase R (PKR) Pathway Modulation

7-Desacetoxy-6,7-dehydrogedunin (7DG) has emerged as a significant modulator of the Protein Kinase R (PKR) pathway. Its interaction with PKR extends beyond simple kinase inhibition, revealing a nuanced role in cellular signaling cascades, particularly those governing inflammation and cell death.

Identification as a Novel PKR Inhibitor

This compound has been identified as a novel inhibitor of Protein Kinase R (PKR). researchgate.net This natural compound, a limonoid, has been shown to protect macrophages from pyroptosis induced by lethal toxins. researchgate.net

CompoundTargetBiological Activity
This compoundProtein Kinase R (PKR)Inhibitor; protects macrophages from pyroptosis. researchgate.net

This table summarizes the primary identification of this compound as a PKR inhibitor.

Kinase-Independent Role in Cellular Signaling

Intriguingly, the action of this compound on PKR is not dependent on the kinase activity of the protein. This discovery points to a previously uncharacterized function of PKR in cellular signaling, orchestrated by this small molecule. This kinase-independent mechanism is central to its ability to regulate inflammatory responses.

Research has demonstrated that this compound plays a crucial role in the inhibition of inflammasome activation. This is a key event in the inflammatory process, and the compound's ability to interfere with this step underscores its potential as a modulator of inflammation. The process is independent of PKR's kinase activity.

A critical step in inflammasome activation is the assembly of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) and the subsequent activation of caspase-1. This compound has been found to disrupt the formation of ASC specks, which are large signaling platforms necessary for the activation of caspase-1. By preventing ASC oligomerization, this compound effectively halts the downstream activation of caspase-1.

Molecular EventEffect of this compound
ASC AssemblyDisruption of ASC speck formation
Caspase-1 ActivationInhibition

This table outlines the inhibitory effects of this compound on key components of the inflammasome pathway.

Pyroptosis is a form of programmed cell death that is inherently inflammatory. This compound has been shown to modulate these pathways, protecting cells from this lytic and pro-inflammatory fate. This protective effect is a direct consequence of its ability to inhibit the upstream events of inflammasome activation.

Interaction with PKR beyond the ATP Catalytic Domain

The inhibitory action of this compound is unique in that it does not target the ATP-binding site of the PKR kinase domain, which is the mechanism for many conventional kinase inhibitors. Instead, evidence suggests that it interacts with a different region of the PKR protein, pointing to an allosteric mode of regulation. This interaction with a non-catalytic site is fundamental to its kinase-independent mechanism of action. Further research is needed to fully elucidate the precise binding site and the conformational changes it induces in PKR to inhibit inflammasome activation.

Effects on PKR Signaling Complex Assembly

Research has identified the protein kinase R (PKR) as a direct target of this compound. The compound is recognized as a selective inhibitor of PKR, interacting directly with the C-terminal of the protein. nih.gov This interaction is crucial in the context of inflammasome-mediated pyroptotic cell death. In a model using anthrax lethal toxin to induce pyroptosis, 7DG was shown to completely protect macrophages. nih.gov

Further investigation into the mechanism has revealed that 7DG's protective role is linked to its influence on the assembly of the inflammasome, a multi-protein complex that activates caspase-1 and initiates pyroptosis. The activity of 7DG in this context appears to be independent of PKR's kinase function, suggesting a novel role for PKR in the assembly of the ASC (Apoptosis-associated speck-like protein containing a CARD) and the subsequent activation of caspase-1. This indicates that 7DG interferes with the scaffolding function of PKR in the formation of the inflammasome complex. researchgate.net

Influence on IκK Complex and IκBβ Degradation

The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response. The activation of this pathway is, in part, regulated by the IκB kinase (IKK) complex, which phosphorylates the inhibitor of κB (IκB), leading to its degradation and the subsequent translocation of NF-κB to the nucleus.

While direct studies on the effect of this compound on the IκK complex and IκBβ degradation are limited, the broader family of limonoids, including the related compound gedunin (B191287), has been shown to mitigate inflammation by inhibiting the NF-κB pathway. This suggests a potential mechanism of action for 7DG. The anti-inflammatory properties of 7DG may stem from its ability to modulate signaling pathways that lead to the activation of the IKK complex, thereby preventing the degradation of IκBβ and suppressing NF-κB-mediated gene expression. However, further research is required to specifically elucidate the direct interaction of 7DG with the IKK complex and its downstream effects on IκBβ.

Purinergic Receptor P2X7 Pathway Inhibition in Melanogenesis

In the realm of dermatology, this compound has emerged as a potent inhibitor of melanogenesis, the process of melanin (B1238610) production. Its mechanism of action is centered on the purinergic receptor P2X7 pathway, a key signaling cascade in the skin's response to stimuli such as ultraviolet (UV) radiation.

Suppression of ATP-P2X7 Signaling

Extracellular adenosine (B11128) 5'-triphosphate (ATP) acts as a signaling molecule that, upon binding to the P2X7 receptor on melanocytes, triggers a cascade of events leading to increased melanin production. nih.gov this compound has been identified as an effective inhibitor of this ATP-P2X7 signaling axis. nih.gov Through high-throughput screening, 7DG was selected from a library of natural compounds for its ability to suppress the activity of the P2X7 receptor. nih.gov This inhibition effectively blocks the initial trigger for ATP-mediated melanogenesis. nih.gov

Mechanism Effect of this compound Reference
ATP-P2X7 SignalingSuppresses the activity of the P2X7 receptor, inhibiting the initiation of ATP-mediated melanogenesis. nih.gov

Regulation of Melanin Biosynthesis

The inhibition of the ATP-P2X7 pathway by this compound has significant downstream consequences for the machinery of melanin biosynthesis.

Tyrosinase is the rate-limiting enzyme in melanin synthesis. The signaling cascade initiated by ATP binding to the P2X7 receptor normally leads to an increase in both the expression and activity of tyrosinase. Treatment with 7DG has been shown to significantly decrease the expression of tyrosinase, even in the absence of external ATP stimulation. nih.gov This suggests that 7DG can act on the basal levels of tyrosinase production. Furthermore, the compound abrogates the ATP-induced increase in tyrosinase enzyme activity. nih.gov

Microphthalmia-associated transcription factor (MITF) is a master regulator of melanocyte development and function, controlling the expression of key melanogenic genes, including tyrosinase and premelanosome protein (PMEL or gp100). The activation of the P2X7 receptor leads to an upregulation of MITF and PMEL/gp100. nih.gov Research has demonstrated that this compound effectively abrogates the ATP-induced increase in the expression of both MITF and PMEL/gp100. nih.gov By downregulating MITF, 7DG effectively shuts down the transcriptional activation of the melanin production machinery.

Melanogenesis-Related Factor Effect of this compound Reference
Tyrosinase ExpressionSignificantly decreased. nih.gov
Tyrosinase ActivityAbrogated the ATP-induced increase. nih.gov
MITF ExpressionAbrogated the ATP-induced increase. nih.gov
PMEL/gp100 ExpressionAbrogated the ATP-induced increase. nih.gov

Exploration of Other Potential Mechanistic Targets

Role in Modulating Cellular Signaling Pathways

This compound (7DG) has been identified as a modulator of specific cellular signaling pathways, primarily through its action as a direct inhibitor of Protein Kinase R (PKR) and the P2X7 purinergic receptor. researchgate.netnih.govnih.gov

One of the key identified mechanisms is its role in the ATP-P2X7 signaling axis. nih.gov In a high-throughput screening of nearly a thousand natural compounds, 7DG was selected for its ability to inhibit the P2X7 receptor. nih.govwur.nl Extracellular adenosine 5'-triphosphate (ATP) can mediate melanogenesis through this receptor. nih.govwur.nl Research in primary human epidermal melanocytes (PHEMs) demonstrated that 7DG abrogates ATP-induced increases in the expression of key melanogenic proteins, including the microphthalmia-associated transcription factor (MITF), tyrosinase, and PMEL/gp100. nih.govwur.nl The compound was also found to decrease tyrosinase expression and melanin content even without ATP stimulation, and its hypopigmenting effect was confirmed in ex vivo human skin cultures. nih.govwur.nl This suggests 7DG interferes with melanin production by inhibiting the ATP-P2X7 signaling pathway. nih.gov

Furthermore, chemical proteomics has identified Protein Kinase R (PKR) as a direct target of 7DG. nih.gov It is described as a selective inhibitor that interacts with the C-terminal of PKR. nih.gov This interaction was shown to protect macrophages from pyroptotic cell death induced by anthrax lethal toxin, a process dependent on inflammasome-mediated caspase-1 activation. nih.govnih.gov The protective effect of 7DG was phenocopied by the RNAi knockdown of PKR, confirming the target's role. nih.gov

The table below summarizes the key signaling proteins affected by this compound based on current research findings.

Target ProteinSignaling PathwayObserved Effect of 7DGCell/Model System
P2X7 Receptor ATP-P2X7 SignalingInhibition of receptor activityPrimary Human Epidermal Melanocytes (PHEMs)
MITF Melanogenesis PathwayDecreased expressionPrimary Human Epidermal Melanocytes (PHEMs)
Tyrosinase Melanogenesis PathwayDecreased expression and enzyme activityPrimary Human Epidermal Melanocytes (PHEMs)
PMEL/gp100 Melanogenesis PathwayDecreased expressionPrimary Human Epidermal Melanocytes (PHEMs)
PKR Inflammasome / PyroptosisDirect inhibition of C-terminalMacrophages

Evaluation in Heat Shock Response (HSR) and HSP90 Inhibition Studies

Direct evaluation of this compound in Heat Shock Response (HSR) and specifically as an inhibitor of Heat Shock Protein 90 (HSP90) is limited in published scientific literature.

However, significant research has been conducted on the structurally related parent compound, gedunin. researchgate.net Gedunin is a known Hsp90 inhibitor that does not bind to the canonical ATP-binding pocket but disrupts Hsp90's function through other means, such as by interfering with its interaction with the co-chaperone p23. Studies on semi-synthetic derivatives of gedunin have explored how modifications at various positions, including the 7-position, affect its activity. These studies have identified that the existing substituents on gedunin at the 7-position may be optimal for its antiproliferative activity, which is linked to its Hsp90 inhibition. While this suggests that the 7-desacetoxy modification in 7DG would likely alter its interaction with the Hsp90 machinery, specific studies to confirm or deny Hsp90 inhibition by 7DG are not available.

Impact on mRNA Nanoparticle Transfection and Antiviral Responses

There is no direct research available on the impact of this compound on the efficacy or outcomes of mRNA nanoparticle transfection.

However, its established role as a Protein Kinase R (PKR) inhibitor has significant implications for its potential in modulating antiviral responses. nih.govnih.gov PKR is a crucial component of the innate immune system that detects viral double-stranded RNA, leading to its activation. Activated PKR phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which results in a general shutdown of protein synthesis, thereby inhibiting viral replication. It also plays a role in activating inflammatory pathways. As a selective inhibitor of PKR, 7DG could theoretically counteract this cellular defense mechanism. nih.govnih.gov This was demonstrated in a model of anthrax lethal toxin-induced pyroptosis, where 7DG protected macrophages. nih.gov While this points to a role in modulating host-pathogen interactions, its specific effects on the replication of various viruses have not been extensively detailed.

Activity in Mitochondrial Complex I Deficiency Models

Scientific literature lacks studies evaluating the activity of this compound specifically in the context of mitochondrial complex I deficiency models. While some research on the related compound gedunin has noted effects on mitochondrial membrane potential in cancer cell lines, this was in the context of apoptosis induction rather than addressing underlying mitochondrial respiratory chain defects. researchgate.net Therefore, no data currently exists to support or refute a role for this compound in this specific pathological condition.

Screening for Anti-angiogenic Activities

This compound was evaluated as part of a large-scale in vivo screening of 240 natural products for anti-angiogenic activity using a transgenic zebrafish line (Tg(fli1a:EGFP)). In this screening, the compound did not demonstrate significant anti-angiogenic effects. Instead, it was noted for exhibiting organ-specific toxicity in the zebrafish embryos, affecting the skin, muscle, heart, and fin. It was not among the five compounds identified as having strong anti-angiogenic properties in the study.

The table below summarizes the findings of the anti-angiogenic screening.

CompoundScreened ActivityModel SystemOutcome
This compound Anti-angiogenesisZebrafish Embryos (Tg(fli1a:EGFP))No significant anti-angiogenic activity; Exhibited organ-specific toxicity (skin, muscle, heart, fin)

Chemical Biology and Structure Activity Relationships Sar of 7 Desacetoxy 6,7 Dehydrogedunin

Elucidation of Key Structural Features for Biological Activity

The biological activity of 7-Desacetoxy-6,7-dehydrogedunin is intrinsically linked to its complex tetranortriterpenoid structure. The arrangement of its four rings (A, B, C, and D) and the nature of its oxygen-containing functional groups are critical for its interaction with biological targets. The structural modification involving the removal of an acetoxy group and the introduction of a double bond in its framework is believed to enhance its biological activity. biosynth.com

Limonoids are characterized by a modified tetranortriterpenoid skeleton where the D-ring is typically a furanolactone. researchgate.net In this compound, this δ-lactone (D-ring) is a crucial feature. While direct studies specifically ablating the lactone ring of 7DG to assess loss of PKR inhibition are not extensively documented, the chemical reactivity of this group is central to the bioactivity of many related limonoids. The lactone ring can act as a Michael acceptor, enabling covalent interactions with nucleophilic residues, such as cysteine, in target proteins. Although the precise mechanism of interaction between 7DG and PKR is not fully elucidated, it is plausible that the lactone ring plays a significant role in the binding and inhibition of the kinase. The biological processing of the D-ring lactone in other limonoids, such as the enzymatic opening of the limonin (B1675406) D-ring by limonin D-ring lactone hydrolase, highlights the metabolic and biological significance of this moiety. nih.gov

The name this compound itself points to key structural differences from a precursor like gedunin (B191287). These modifications are:

Desacetoxylation at C-7: The removal of the acetoxy group at the C-7 position.

Dehydrogenation at C-6 and C-7: The introduction of a double bond between carbons 6 and 7.

These alterations have a significant impact on the molecule's three-dimensional shape and electronic properties. The introduction of the C6-C7 double bond flattens the B-ring, which can influence how the molecule fits into the binding site of its target protein, PKR. This structural change is suggested to enhance its biological activity. biosynth.com this compound effectively protects macrophages from anthrax lethal toxin (LT)-induced pyroptosis with an IC50 of 5 µM, demonstrating its potent biological efficacy. dcchemicals.com

Comparative SAR Analysis with Related Limonoids (e.g., Gedunin, Anthothecol)

Comparing the structure of this compound with related limonoids like gedunin and anthothecol (B1261871) provides insights into the structural features that may govern their distinct biological activities. While all three share the basic limonoid skeleton, their substitutions on the A and B rings differ significantly.

Table 1: Structural and Activity Comparison of this compound, Gedunin, and Anthothecol

CompoundKey Structural FeaturesReported Biological Activity (IC50)
This compound A-ring α,β-unsaturated ketone; C6-C7 double bond in B-ring.PKR Inhibition (pyroptosis protection): 5 µM dcchemicals.com
Gedunin A-ring α,β-unsaturated ketone; 7α-acetoxy group in B-ring.Antimalarial: 0.14 µM nih.gov
Anthothecol 1-hydroxy, 1,2-dihydro A-ring; 7α-acetoxy group in B-ring.Antimalarial: 0.17 µM nih.gov

From this comparison, several SAR hypotheses can be formulated:

A-Ring: The α,β-unsaturated ketone in the A-ring of both this compound and gedunin is a common feature in bioactive limonoids and may be important for their activities, potentially acting as a Michael acceptor. The modification of this system in anthothecol (a hydroxyl group at C-1) likely contributes to its specific activity profile.

B-Ring and C-7 Substitution: The most prominent difference between this compound and the other two compounds is at the C-6 and C-7 positions. The presence of the 7α-acetoxy group in gedunin and anthothecol, versus the C6-C7 double bond in 7DG, is a critical structural divergence. This suggests that the nature of the substitution at C-7 and the conformation of the B-ring are key determinants for differentiating between PKR inhibition and antimalarial activity. Gedunin and anthothecol show potent antimalarial activity, while citrus limonoids like limonin and obacunone (B191991) are inactive. nih.gov This highlights the importance of specific structural features for a given biological effect.

Advanced Research Methodologies for Investigating 7 Desacetoxy 6,7 Dehydrogedunin

High-Throughput Screening (HTS) Techniques for Discovery

High-throughput screening (HTS) has been pivotal in the initial discovery of 7-Desacetoxy-6,7-dehydrogedunin's biological activities. This methodology allows for the rapid assessment of large chemical libraries to identify compounds with specific effects.

One of the key discoveries of 7DG came from a phenotypic chemical screen designed to identify small molecules that could protect macrophages from cell death induced by anthrax lethal toxin (LT). nih.govescholarship.org In this screen, researchers pre-treated J774A.1 BALB/c murine macrophages with a library of approximately 31,350 small molecules before exposing them to LT. nih.gov Cell viability was measured after six hours, and 7DG was identified as a potent protective agent. nih.gov

Another HTS approach was employed to find inhibitors of the P2X7 receptor, a key player in inflammation and other cellular processes. researchgate.netnih.gov This screen utilized a fluorescent-based assay to measure P2X7 activity, analyzing 962 natural compounds. researchgate.netnih.gov Out of these, 58 compounds, including 7DG, showed significant suppression of the YO-PRO-1 fluorescence signal, which is indicative of P2X7 inhibition. researchgate.netnih.gov 7DG was ultimately selected for further investigation based on its cell viability, chemical stability, and availability. researchgate.netnih.gov

Table 1: High-Throughput Screening for this compound Discovery
Screening GoalMethodologyCell LineKey FindingReference
Protection from anthrax lethal toxin (LT)Phenotypic chemical screen measuring cell viability (CellTiter-Glo)J774A.1 BALB/c murine macrophages7DG protects macrophages from LT-induced death. nih.govescholarship.org
Inhibition of P2X7 receptorFluorescent-based HTS measuring YO-PRO-1 uptakeNot specified in detail7DG was one of 58 compounds that suppressed P2X7 activity by over 80%. researchgate.netnih.gov

Chemical Proteomics Approaches for Target Identification

Following its discovery in HTS, chemical proteomics was employed to identify the direct molecular target of this compound. nih.govresearchgate.net This powerful technique helps to pinpoint the specific proteins that a small molecule interacts with within a complex biological system.

In the investigation of 7DG's protective effects in macrophages, researchers utilized a pulldown assay. nih.gov This approach led to the identification of Protein Kinase R (PKR) as the direct binding target of 7DG. nih.govescholarship.orgresearchgate.netnih.gov The identification of PKR was a crucial step in understanding the mechanism by which 7DG prevents inflammasome-mediated cell death. nih.govescholarship.orgnih.gov

Genetic Modulation Techniques (e.g., RNAi Knockdown)

To validate the findings from chemical proteomics, genetic modulation techniques, specifically RNA interference (RNAi), were utilized. nih.govresearchgate.net RNAi allows for the specific silencing of a gene, in this case, the gene encoding for PKR, to observe if the resulting cellular phenotype mimics the effect of the compound.

Researchers used small interfering RNA (siRNA) to knock down the expression of PKR in J774 macrophages. nih.gov The results demonstrated that the knockdown of PKR phenocopied the treatment with 7DG, conferring protection against LT-induced cell death and preventing the activation of caspase-1. nih.govnih.gov This confirmed that PKR is the functional target of 7DG in this pathway. nih.govnih.gov

In Vitro Cellular Assays

A variety of in vitro cellular assays have been essential in characterizing the biological effects of this compound in different cell types.

J774A.1 BALB/c murine macrophages have been a key cellular model for studying 7DG. nih.govescholarship.org These cells were used in the initial HTS that identified 7DG's ability to protect against anthrax lethal toxin. nih.govescholarship.org Further in vitro assays with J774A.1 cells demonstrated that 7DG does not directly inhibit proteasomal activities but does prevent the activation of caspase-1, a critical enzyme in the pyroptosis cell death pathway. nih.gov

To investigate the anti-melanogenic properties of 7DG suggested by its P2X7 inhibition, researchers used primary human epidermal melanocytes (PHEMs). researchgate.netnih.gov In these cells, 7DG was shown to abrogate the increase in melanin (B1238610) content that is typically stimulated by ATP. researchgate.netnih.gov Furthermore, even without ATP stimulation, 7DG treatment led to a significant decrease in melanin content. researchgate.netnih.gov While much of the research on the related compound gedunin (B191287) has utilized B16F10 mouse melanoma cells to study melanogenesis, the direct investigation of 7DG has focused on the more physiologically relevant PHEMs. researchgate.netresearchgate.net

Western blot analysis has been a crucial tool for examining the effects of this compound on the expression of key proteins involved in melanogenesis. researchgate.netnih.gov In studies using primary human epidermal melanocytes (PHEMs), treatment with 7DG was found to counteract the ATP-induced increase in the expression of microphthalmia-associated transcription factor (MITF), tyrosinase, and PMEL/gp100. researchgate.netnih.govcolab.ws These proteins are all essential for the production of melanin. researchgate.netnih.gov Even in the absence of ATP, 7DG treatment significantly decreased the expression of tyrosinase. researchgate.netnih.gov This provides a molecular basis for the observed reduction in melanin content.

Table 2: Summary of In Vitro Assays for this compound
Cell ModelAssay TypeKey FindingReference
J774A.1 BALB/c murine macrophagesCell viability, Caspase-1 activation7DG protects against LT-induced death and inhibits caspase-1 activation. nih.govescholarship.org
Primary Human Epidermal Melanocytes (PHEMs)Melanin content measurement7DG decreases both basal and ATP-stimulated melanin production. researchgate.netnih.gov
Primary Human Epidermal Melanocytes (PHEMs)Western Blot7DG reduces the expression of MITF, tyrosinase, and PMEL/gp100. researchgate.netnih.govcolab.ws

Enzyme Activity Measurements (e.g., Tyrosinase Activity)

The inhibitory effect of this compound on tyrosinase, a key enzyme in melanin synthesis, is a significant area of investigation. mdpi.com Researchers utilize tyrosinase activity assays to quantify this inhibition. These assays typically involve measuring the enzymatic conversion of a substrate, such as L-DOPA, into dopachrome (B613829). nih.govjfda-online.com The absorbance of dopachrome is measured spectrophotometrically at a specific wavelength, and a decrease in absorbance in the presence of this compound indicates enzymatic inhibition. jfda-online.com

In one study, this compound was shown to abrogate the increase in tyrosinase enzyme activity that was induced by adenosine (B11128) 5'-triphosphate (ATP). nih.govresearchgate.net Even in the absence of ATP stimulation, the compound significantly decreased tyrosinase expression and melanin content. nih.govresearchgate.net This suggests a direct or indirect inhibitory effect on the tyrosinase enzyme or its expression.

It is important to distinguish between mushroom tyrosinase and human tyrosinase, as inhibitors can have different potencies against the two. nih.gov Assays using cell lysates from pigmented human melanoma cells provide a more biologically relevant system for screening potential inhibitors of human tyrosinase. nih.gov

Table 1: Summary of Tyrosinase Activity Assay Findings

Treatment ConditionEffect on Tyrosinase ActivityReference
ATP-Treated CellsIncreased tyrosinase activity nih.gov, researchgate.net
ATP-Treated Cells + this compoundAbrogated the ATP-induced increase in tyrosinase activity nih.gov, researchgate.net
Cells Treated with this compound aloneSignificantly decreased tyrosinase expression nih.gov, researchgate.net

Fluorescence-Based Reporter Systems (e.g., YO-PRO-1, EGFP)

Fluorescence-based reporter systems are powerful tools for high-throughput screening and for monitoring specific cellular processes. In the context of this compound research, these systems have been instrumental.

One key application has been in screening for inhibitors of the P2X7 purinergic receptor, which is involved in melanogenesis. nih.gov A high-throughput screening system utilizing the fluorescent dye YO-PRO-1 was employed to identify potential P2X7 inhibitors from a library of natural compounds. nih.gov YO-PRO-1 is a green fluorescent nucleic acid stain that is normally impermeant to live cells but can enter cells with compromised plasma membranes, such as those with activated P2X7 receptors. A decrease in YO-PRO-1 fluorescence indicates inhibition of the P2X7 receptor. nih.gov Through this method, this compound was identified as a potent P2X7 inhibitor, with a greater than 80% suppression of YO-PRO-1 fluorescence. nih.govresearchgate.net

Enhanced Green Fluorescent Protein (EGFP) reporter systems have also been utilized. For instance, a tyrosinase promoter-based fluorescent assay using EGFP can track changes in tyrosinase expression in real-time, offering a valuable tool for screening anti-melanogenesis compounds. researchgate.net

In Vivo Preclinical Models

To understand the biological effects of this compound in a whole-organism context, researchers turn to preclinical models.

Zebrafish are also an established model for studying angiogenesis, the formation of new blood vessels. nih.gov The development of subintestinal vessels can be observed and quantified, and the effects of anti-angiogenic compounds can be assessed. nih.gov This model can be used to evaluate the potential anti-angiogenic properties of this compound and to predict a therapeutic window by comparing efficacy with toxicity. nih.gov

Table 2: Zebrafish Model Applications

Research AreaKey ObservationsRelevance to this compoundReference
Anti-melanogenesis Reduction in pigment dots and melanin content with related compounds (gedunin). mdpi.comProvides a system to test the in vivo efficacy of this compound in reducing pigmentation. mdpi.com
Anti-angiogenesis Scoring of subintestinal vessel development to measure angiogenic inhibition. nih.govAllows for the in vivo evaluation of the potential anti-angiogenic activity of this compound. nih.gov

The baker's yeast, Saccharomyces cerevisiae, is a powerful model organism for studying fundamental cellular processes, including metabolism and mitochondrial function. nih.gov Due to the high degree of functional conservation between yeast and human mitochondrial genes, yeast models can provide valuable insights into the mechanisms of action of various compounds. nih.gov Yeast can survive without mitochondrial DNA, which makes it an excellent system for studying mitochondrial dysfunction. nih.gov While specific studies on this compound in yeast models are not detailed in the provided context, this model system holds potential for investigating the compound's effects on cellular metabolism and mitochondrial health.

Ex vivo human skin culture systems offer a bridge between in vitro cell culture and in vivo human studies. These models utilize full-thickness human skin explants maintained in a controlled environment, preserving the tissue's architecture and cellular interactions. nih.govdundee.ac.uk This methodology is crucial for evaluating the effects of topical agents in a setting that closely mimics human skin. nih.gov

The hypopigmenting effect of this compound has been confirmed in an ex vivo culture of human skin. nih.govresearchgate.net This demonstrates that the compound's anti-melanogenic activity observed in cell culture translates to a more complex, multi-layered tissue environment. These systems allow for the analysis of various parameters, including histology, protein expression (such as collagen and elastin), and the impact on the skin's microrelief. nih.govdundee.ac.uk

Analytical Techniques for Compound Characterization and Quantification in Research Settings

Accurate characterization and quantification of this compound are essential for research. Liquid chromatography-mass spectrometry (LC-MS) is a primary technique used for this purpose.

LC-MS combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This allows for the identification and quantification of the compound in complex mixtures. Experimental data for this compound is available, including its precursor m/z value of 423.2162 for the [M+H]+ ion, as determined by an Agilent 6530 Q-TOF instrument. nih.gov The data also includes retention time and top peak fragments at different collision energies, which are crucial for definitive identification. nih.gov

Chromatographic Methods (e.g., RP-HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone technique for the analysis and purification of moderately polar compounds like gedunins from complex natural extracts. This method separates compounds based on their hydrophobicity, utilizing a non-polar stationary phase and a polar mobile phase.

Detailed research findings on the separation of gedunin and its derivatives, which are structurally analogous to this compound, provide a framework for its analysis. For instance, the analytical separation of gedunin has been successfully achieved using a C18 column. nih.gov Isocratic elution, where the mobile phase composition remains constant throughout the run, is often employed for these types of compounds. A common mobile phase consists of a mixture of acetonitrile (B52724) and water, with the high percentage of organic solvent reflecting the lipophilic nature of the limonoid core. nih.gov Detection is typically carried out using a diode array detector, allowing for the monitoring of absorbance at multiple wavelengths, with 214 nm and 254 nm being common for capturing the chromophores present in these molecules. nih.gov

The following table outlines a typical set of parameters for the RP-HPLC analysis of compounds structurally related to this compound, based on established methods for gedunin. nih.gov

Table 1: Illustrative RP-HPLC Parameters for the Analysis of Gedunin Derivatives

Parameter Value
Chromatography System Agilent 1100 series capillary HPLC
Column Agilent Eclipse XDB-C18 (4.6 mm × 150 mm, 5 µm)
Mobile Phase Isocratic: 70% Acetonitrile, 30% Water
Flow Rate 5.0 mL/min
Detection Diode Array Detector (DAD) at 254 nm and 214 nm

| Retention Time (Gedunin) | 6.35 min |

Mass Spectrometry (e.g., MALDI-TOF MS, LC-MS/MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. When coupled with liquid chromatography (LC-MS/MS), it allows for the separation of complex mixtures followed by the fragmentation and detailed structural analysis of individual components.

For this compound, LC-MS/MS analysis has been performed using an Agilent 6530 Quadrupole Time-of-Flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source in positive mode. researchgate.net In these experiments, the protonated molecule [M+H]⁺ is selected as the precursor ion (m/z 423.2162) and then subjected to collision-induced dissociation to generate a fragmentation pattern. researchgate.net The resulting product ions are characteristic of the compound's structure. By applying different collision energies, varying degrees of fragmentation can be induced, providing a wealth of structural information. researchgate.net

The table below summarizes key findings from LC-MS/MS experiments on this compound. researchgate.net

Table 2: LC-MS/MS Data for this compound

Parameter Value
Instrument Agilent 6530 Q-TOF
Ionization Mode ESI Positive
Precursor Ion [M+H]⁺ (m/z) 423.2162
Collision Energy 20 V
Top 5 Fragment Peaks (m/z) 423.2162, 111.0779, 239.1487, 135.0793, 227.1648
Collision Energy 40 V

| Top 5 Fragment Peaks (m/z) | 181.1028, 197.0933, 117.0680, 128.0632, 143.0820 |

Preclinical and Translational Research Perspectives of 7 Desacetoxy 6,7 Dehydrogedunin

Potential in Inflammatory Disease Research through Inflammasome Modulation

7-Desacetoxy-6,7-dehydrogedunin (7DG) has emerged as a molecule of interest in the study of inflammatory diseases due to its interaction with key components of the inflammatory cascade. Research has identified 7DG as an inhibitor of protein kinase R (PKR) medchemexpress.com. This inhibition is significant because PKR is involved in the activation of the inflammasome, a multiprotein complex that plays a crucial role in the innate immune system by activating inflammatory caspases and processing pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18.

The activation of the inflammasome is a critical event in the progression of numerous inflammatory conditions. One of the pathways leading to inflammasome activation involves the P2X7 purinergic receptor, which is triggered by extracellular adenosine (B11128) 5'-triphosphate (ATP). ATP, often released from damaged cells, acts as a danger signal to initiate an inflammatory response. The ATP-P2X7 signaling axis is a key second signal for inflammasome activation, leading to the maturation and release of IL-1β and IL-18 researchgate.net.

By targeting PKR, 7DG can protect macrophages from pyroptosis, a form of inflammatory cell death, induced by lethal toxins that are known to activate the inflammasome medchemexpress.com. This protective effect highlights the potential of 7DG to modulate inflammasome-mediated inflammatory responses. The ability to interfere with this pathway suggests that 7DG could be a valuable tool in preclinical research aimed at understanding and potentially targeting the molecular drivers of a range of inflammatory diseases.

Key TargetEffect of this compoundImplication in Inflammatory Disease Research
Protein Kinase R (PKR)InhibitionModulation of inflammasome activation and protection of macrophages from pyroptosis.
P2X7 SignalingIndirect InhibitionPotential to suppress ATP-induced inflammasome activation and subsequent release of pro-inflammatory cytokines.

Research into Dermatological Applications (e.g., Hyperpigmentation)

In the field of dermatology, this compound is being investigated for its potential to address hyperpigmentation disorders such as melasma and lentigo. These conditions are often exacerbated by exposure to ultraviolet (UV) radiation nih.gov. A key area of this research focuses on the compound's ability to suppress melanogenesis, the process of melanin (B1238610) production.

Recent studies have demonstrated that 7DG can inhibit the ATP-P2X7 signaling pathway researchgate.netnih.gov. This is significant because extracellular ATP, acting through the P2X7 receptor, is considered a mediator of UV-induced melanogenesis nih.gov. A high-throughput screening of a library of natural compounds identified 7DG as a potent inhibitor of P2X7 activity researchgate.netnih.gov.

Further investigations in primary human epidermal melanocytes (PHEMs) have shown that 7DG can abrogate the ATP-induced increase in key melanogenesis-related proteins, including microphthalmia-associated transcription factor (MITF), tyrosinase, and PMEL/gp100 researchgate.netnih.gov. Moreover, 7DG was found to decrease tyrosinase expression and melanin content even in the absence of ATP stimulation researchgate.netnih.gov. The hypopigmenting effect of 7DG has also been confirmed in ex vivo human skin cultures, suggesting its potential as a skin-whitening agent nih.gov.

ParameterEffect of this compound
P2X7 Activity>80% suppression of YO-PRO-1 fluorescence
MITF ExpressionDecreased
Tyrosinase ExpressionDecreased
PMEL/gp100 ExpressionDecreased
Tyrosinase Enzyme ActivityDecreased
Melanin ContentDecreased

Exploration in Oncology Research through Specific Molecular Mechanisms

The potential of this compound in oncology research is an area of active investigation, with a focus on its specific molecular mechanisms of action. While direct studies on 7DG in cancer are emerging, insights can be drawn from the broader class of limonoids, to which it belongs, and related compounds like gedunin (B191287).

Gedunin has been shown to exert anti-proliferative activity in ovarian cancer cells. Its mechanism involves inducing G2/M-phase cell cycle arrest and triggering oxidative stress-mediated intrinsic apoptosis. This process is characterized by the generation of reactive oxygen species (ROS), leading to DNA damage, mitochondrial stress, and ultimately, programmed cell death.

Furthermore, the modulation of signaling pathways that are often dysregulated in cancer is a key focus. For instance, the inhibition of pathways that contribute to chemotherapy resistance is a critical area of cancer research nih.gov. Understanding how compounds like 7DG might influence these pathways could reveal new therapeutic strategies. The exploration of its effects on drug efflux pumps, apoptosis inhibition, and key signaling cascades like the epidermal growth factor receptor (EGFR) and nuclear factor-κB (NF-κB) pathways are important avenues for future research nih.gov.

Investigative Studies in Mitochondrial Dysfunction and Bioenergetics

Research into the effects of this compound on mitochondrial function and bioenergetics is an emerging area of interest. While direct studies specifically linking 7DG to mitochondrial dysfunction are limited, the broader context of cellular stress and disease implicates mitochondrial health as a critical factor.

Mitochondrial dysfunction is a hallmark of many diseases, including neurodegenerative disorders like Huntington's disease. In these conditions, oxidative stress can lead to damage of mitochondrial DNA (mtDNA), which in turn impairs mitochondrial bioenergetics, particularly the spare respiratory capacity nih.gov. The base excision repair (BER) pathway is crucial for repairing oxidative mtDNA damage nih.gov.

Given that 7DG has been shown to modulate cellular responses to stress, its potential impact on mitochondrial function warrants investigation. Future studies could explore whether 7DG can influence mitochondrial ROS production, protect against mtDNA damage, or modulate the activity of mitochondrial repair enzymes. Understanding these potential interactions could provide insights into its broader therapeutic potential.

Research into Antiviral and Immune Response Modulation

The immunomodulatory properties of this compound, particularly its role in modulating the inflammasome, suggest its potential relevance in the context of viral infections and the host immune response. The inflammasome is a critical component of the innate immune system's defense against viral pathogens.

The ability of 7DG to inhibit protein kinase R (PKR) is particularly noteworthy in this context medchemexpress.com. PKR is a key sensor of viral double-stranded RNA and plays a crucial role in the antiviral response by inhibiting protein synthesis and inducing apoptosis in infected cells. By modulating PKR activity, 7DG could potentially influence the outcome of viral infections.

Furthermore, the broader class of eicosanoid biosynthesis inhibitors has been shown to modulate immune responses to viral challenges nih.gov. These inhibitors can affect cellular immune reactions and phenoloxidase activation, which are important defense mechanisms in some organisms nih.gov. While these studies were not conducted with 7DG specifically, they provide a rationale for investigating its potential to modulate the immune response to viral pathogens.

Implications for Neurodegeneration and Cognitive Dysfunction Research

The potential implications of this compound for neurodegeneration and cognitive dysfunction research are linked to its known molecular targets and their roles in neurological health. Neurodegenerative diseases are often characterized by progressive neuronal loss and cognitive decline mdpi.com.

The inhibition of protein kinase R (PKR) by 7DG is of particular interest in this field medchemexpress.com. PKR has been implicated in the pathological processes of several neurodegenerative disorders. Its activation can contribute to neuronal apoptosis and inflammation, both of which are hallmarks of neurodegeneration. By inhibiting PKR, 7DG could potentially exert neuroprotective effects.

Furthermore, the modulation of inflammatory pathways, such as the inflammasome, is highly relevant to neuroinflammation, a key component of many neurodegenerative diseases. By interfering with inflammasome activation, 7DG could help to mitigate the chronic inflammatory state that contributes to neuronal damage. While direct studies of 7DG in models of neurodegeneration are needed, its known mechanisms of action provide a strong rationale for its investigation in this context.

Conclusion and Future Research Directions

Summary of Current Academic Understanding of 7-Desacetoxy-6,7-dehydrogedunin

This compound is a tetranortriterpenoid limonoid, a derivative of the natural product gedunin (B191287), which is isolated from trees of the Meliaceae family, such as the neem tree (Azadirachta indica). ontosight.aiacs.org The compound is characterized by a complex pentacyclic structure with a furan (B31954) ring, which is common to many limonoids. ontosight.ainih.gov

Current research has identified several key biological activities. A significant finding is its role as an inhibitor of protein kinase R (PKR). dcchemicals.comnih.govmedchemexpress.com Through this mechanism, it has been shown to protect macrophage cells from pyroptotic cell death induced by anthrax lethal toxin, a process mediated by caspase-1 activation. dcchemicals.commedchemexpress.com This discovery was made through a phenotypic screen and the target, PKR, was identified using chemical proteomics. researchgate.net

Furthermore, this compound has been identified as a potent agent in dermatology. High-throughput screening revealed its ability to suppress melanogenesis. researchgate.netnih.gov The mechanism of action for its hypopigmenting effect is the inhibition of the ATP-P2X7 signaling pathway. researchgate.netnih.gov Studies in primary human epidermal melanocytes and ex vivo human skin cultures have confirmed its anti-melanogenic properties, demonstrating a reduction in tyrosinase expression and melanin (B1238610) content. researchgate.netnih.gov Beyond these specific, well-documented activities, broader therapeutic potentials such as anticancer, general anti-inflammatory, and antiviral effects have been suggested, largely based on the activities of its parent compound, gedunin. ontosight.ai

Biological Activity Key Molecular Target/Pathway Model System Observed Effect
Inhibition of Pyroptosis Protein Kinase R (PKR) dcchemicals.commedchemexpress.comMacrophages dcchemicals.commedchemexpress.comProtection from lethal toxin-induced cell death nih.govmedchemexpress.com
Anti-melanogenesis ATP-P2X7 Signaling Pathway researchgate.netnih.govPrimary Human Epidermal Melanocytes, Ex vivo human skin researchgate.netnih.govDecreased tyrosinase expression and melanin content nih.gov
Anti-inflammatory Toll-like receptors (TLRs), Caspase-1 (Inferred from Gedunin) acs.orgMurine Macrophages (Gedunin study) acs.orgReduced production of inflammatory mediators (TNF-α, IL-6) acs.org

Identification of Knowledge Gaps and Unexplored Mechanistic Pathways

Despite the promising initial findings, significant knowledge gaps remain in the understanding of this compound. The full spectrum of its molecular targets beyond PKR and the P2X7 receptor is largely unknown. While its role in inhibiting inflammasome-mediated pyroptosis is established, the precise interactions and downstream consequences in other cell types and disease models are yet to be explored.

The broader anti-inflammatory and anticancer activities suggested for this compound are inferred primarily from studies on its parent, gedunin. ontosight.ai There is a lack of direct research investigating the specific efficacy and mechanistic pathways of this compound in various cancer cell lines or in vivo models of inflammatory diseases. For instance, while gedunin's modulation of Toll-like receptor (TLR) signaling has been investigated, it is unknown if this compound acts similarly. acs.org Furthermore, while antiviral effects have been postulated, they require substantial investigation to be confirmed. ontosight.ai A critical unexplored area is the comparative analysis of its activity versus gedunin and other limonoids to understand how the structural modification (the desacetoxy-dehydro configuration) influences target binding and biological function.

Advanced Research Trajectories for Compound Derivatization and Optimization

The natural scaffold of this compound presents a valuable starting point for medicinal chemistry campaigns. Future research should focus on synthetic modifications to enhance its therapeutic properties.

Key Trajectories:

Improving Bioavailability: Limonoids are often challenged by poor water solubility and oral bioavailability. nih.gov Derivatization strategies could involve introducing polar functional groups or formulating prodrugs to improve pharmacokinetic profiles, as has been explored for other limonoids. nih.gov

Enhancing Potency and Selectivity: Structure-activity relationship (SAR) studies are needed. By synthesizing a library of analogues with modifications at various positions on the tetracyclic core or the furan ring, it may be possible to enhance potency towards known targets like PKR or to develop selectivity for new targets. For example, studies on gedunin have shown that modifications can increase cytotoxicity against cancer cells. researchgate.net

Modulating Activity Spectrum: Derivatization could be used to either broaden the therapeutic window or to isolate specific activities. For example, one might aim to enhance the anti-inflammatory effects while minimizing cytotoxicity, or vice versa, depending on the therapeutic goal.

Optimization Goal Potential Derivatization Strategy Rationale/Example
Improve Bioavailability Introduction of hydrophilic moieties (e.g., amino acids, sugars)Overcome poor water solubility common to limonoids. nih.gov
Enhance Potency SAR studies focusing on the furan ring and A-ring modificationsThe furan ring is crucial for the activity of many limonoids.
Increase Selectivity Synthesis of analogues to probe interactions with target binding sitesFine-tune the structure to favor binding to one target (e.g., PKR) over others.

Development of Robust Preclinical Models for Efficacy Studies

To translate the basic scientific understanding of this compound into potential therapeutic applications, the development and use of robust and relevant preclinical models are essential.

Inflammatory Disease Models: To validate its anti-inflammatory potential, the compound should be tested in established in vivo models of inflammatory diseases. This includes models of sepsis (e.g., lipopolysaccharide-induced endotoxemia), inflammatory bowel disease, and arthritis. These models would allow for the assessment of its impact on cytokine production, immune cell infiltration, and tissue damage. acs.org

Oncology Models: For anticancer evaluation, a tiered approach is necessary. Initial screening should utilize a panel of human cancer cell lines, followed by 3D organoid or spheroid cultures that better mimic tumor microenvironments. Promising results should lead to testing in xenograft and patient-derived xenograft (PDX) mouse models to evaluate in vivo efficacy.

Dermatological Models: Building on the existing work, models of hyperpigmentary disorders like melasma, induced by UV radiation in animal models, would provide further in vivo evidence for its skin-whitening potential. nih.gov

Pharmacokinetic/Pharmacodynamic (PK/PD) Models: As seen with other limonoids, studies in species like rats and beagle dogs will be crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound and its derivatives, which is fundamental for any future clinical development. nih.gov

Emerging Analytical and Omics Approaches for Comprehensive Characterization

A deeper understanding of this compound's mechanism of action requires the application of modern analytical and systems-level biology techniques.

Advanced Analytical Chemistry: The comprehensive characterization of this natural product and its derivatives relies on advanced analytical methods. wiley.com Hyphenated techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) are crucial for structural elucidation and purity assessment. nih.govnih.gov These methods are vital for creating a "chemical fingerprint" to ensure the identity and consistency of the compound used in biological studies. nih.gov

Chemical Proteomics: As successfully used to identify PKR as a target, chemical proteomics remains a powerful tool. researchgate.net By creating probes based on the compound's structure, researchers can "fish" for binding partners in cell lysates, providing an unbiased view of its direct molecular targets.

Metabolomics and Transcriptomics: Untargeted 'omics' approaches can reveal the global cellular response to treatment with the compound. nih.gov Metabolomics can identify changes in cellular metabolism, while transcriptomics (e.g., RNA-seq) can show how the compound alters gene expression. These systems-level datasets can uncover affected pathways and generate new hypotheses about the compound's mechanism of action.

Quantitative NMR (qNMR): This technique offers a powerful method for the quantitative analysis of the compound in complex botanical mixtures, aiding in the standardization of research materials. nih.gov

Approach Application for this compound Expected Outcome
Chemical Proteomics Unbiased identification of direct binding protein targets.Discovery of novel mechanisms of action beyond PKR and P2X7. researchgate.net
Transcriptomics (RNA-seq) Profiling global gene expression changes in cells upon treatment.Identification of regulated pathways and downstream effects.
Metabolomics Analyzing changes in the cellular metabolome after treatment.Understanding the impact on cellular metabolism and bioenergetics. nih.gov
Hyphenated Chromatography (e.g., LC-MS, LC-NMR) Structural confirmation, purity analysis, and characterization of derivatives.High-confidence structural data and quality control of test compounds. nih.gov

Q & A

Basic Research Questions

Q. What is the primary molecular mechanism by which 7DG exerts its inhibitory effects in pyroptosis?

  • Methodological Answer : 7DG selectively inhibits Protein Kinase R (PKR) by binding to its C-terminal domain, blocking ASC oligomerization in NLRP1 and NLRP3 inflammasome pathways. This inhibition is independent of PKR's kinase activity, as demonstrated via siRNA knockdown experiments and phenotypic assays in murine macrophages exposed to lethal toxin (LT) . Key evidence includes reduced caspase-1 activation and pyroptosis in macrophages treated with 7DG (IC50 = 5 μM) .

Q. What experimental models are commonly used to study 7DG's activity?

  • Methodological Answer :

  • Murine macrophages (J774A.1) : Used to assess protection against LT-induced pyroptosis via viability assays (e.g., CellTiter-Glo) and inflammasome assembly studies .
  • Yeast (Yarrowia lipolytica) : Employed in mitochondrial inhibition screens, where 7DG showed significant inhibitory activity (Z-score >5 in YPA medium at 64–108 hours) .

Advanced Research Questions

Q. How does 7DG's kinase-independent inhibition of PKR challenge traditional paradigms of kinase signaling?

  • Methodological Answer : Unlike canonical kinase inhibitors, 7DG disrupts PKR's scaffolding function required for inflammasome assembly. This was validated using kinase-dead PKR mutants and irreversible caspase-1 inhibitors (e.g., Boc-D-CMK) as controls. Reversibility studies (compound washout assays) confirmed 7DG's transient binding .

Q. What evidence supports 7DG's cross-talk with non-canonical inflammasome pathways?

  • Methodological Answer : 7DG inhibits pyroptosis triggered by diverse stimuli (nigericin, Leu-Leu-OMe, LT) without requiring LPS priming. This broad activity was identified through dose-response profiling (10 μM fully protective) and ASC oligomerization assays .

Q. How do contradictory findings on 7DG's reversibility inform its pharmacological applications?

  • Methodological Answer : Reversibility assays revealed that 7DG loses activity upon washing, unlike irreversible inhibitors like Boc-D-CMK. This suggests transient target engagement, necessitating timed administration in experimental designs (e.g., pre-treatment ≤1 hour post-LT exposure) .

Q. What mitochondrial-specific inhibitory effects of 7DG have been observed in yeast models?

  • Methodological Answer : In YPA medium, 7DG exhibited time-dependent inhibition of mitochondrial complex I (Z-score >5 at 64–108 hours), validated via phenotypic screening with Z-factor analysis (Z’ = 0.67). This highlights its potential as a chemical probe for mitochondrial diseases .

Methodological Guidance

Q. How can phenotypic high-throughput screening (HTS) optimize 7DG discovery in pyroptosis research?

  • Methodological Answer :

  • Library Screening : Screen 31,350 compounds at 33 μM in duplicate using viability assays (e.g., CellTiter-Glo).
  • Hit Validation : Confirm hits with dose-response curves (IC50 calculation) and time-course assays to determine therapeutic windows .
  • Controls : Include upstream (e.g., ConA) and downstream inhibitors (e.g., Epoxo) to contextualize 7DG's mechanism .

Q. What statistical parameters ensure rigor in assessing 7DG's inhibitory activity in yeast models?

  • Methodological Answer :

  • Z-Score Thresholds : Use Z >5 (high confidence) and Z >4 (moderate confidence) for hit selection.
  • Reproducibility : Validate hits across replicates and timepoints (e.g., 48–108 hours in YPD/YPA media) .
  • Data Normalization : Compare against baseline mitochondrial activity in untreated controls.

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